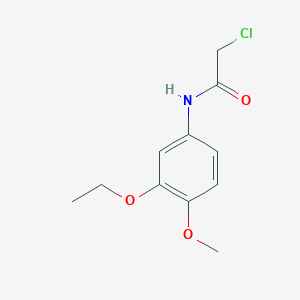![molecular formula C12H13NOS B7557899 [3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
[3-(Thiophen-3-ylmethylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Thiophen-3-ylmethylamino)phenyl]methanol, also known as TMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.3 g/mol.
Aplicaciones Científicas De Investigación
[3-(Thiophen-3-ylmethylamino)phenyl]methanol has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
Mecanismo De Acción
The mechanism of action of [3-(Thiophen-3-ylmethylamino)phenyl]methanol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. One study has shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(Thiophen-3-ylmethylamino)phenyl]methanol has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This compound is also stable under various conditions and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its applications in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications as a drug candidate.
Direcciones Futuras
There are several future directions for the research on [3-(Thiophen-3-ylmethylamino)phenyl]methanol. One direction is to study its potential applications as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to study its potential applications as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
[3-(Thiophen-3-ylmethylamino)phenyl]methanol can be synthesized by the reaction of 3-(thiophen-3-ylmethylamino)phenylboronic acid and paraformaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
[3-(thiophen-3-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-10-2-1-3-12(6-10)13-7-11-4-5-15-9-11/h1-6,9,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGAMFPPOPQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)
![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
